1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine
Description
1-Ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of an ethyl group, a trifluoromethyl-substituted benzyl group, and an amine group attached to the tetrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability.
Properties
IUPAC Name |
1-ethyl-N-[[2-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N5/c1-2-19-10(16-17-18-19)15-7-8-5-3-4-6-9(8)11(12,13)14/h3-6H,2,7H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJYDXXFILGXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the benzyl halide derivative, specifically 2-(trifluoromethyl)benzyl chloride.
Nucleophilic Substitution: The benzyl chloride undergoes nucleophilic substitution with sodium azide to form the corresponding benzyl azide.
Cyclization: The benzyl azide is then subjected to cyclization with ethyl isocyanate to form the tetrazole ring.
Amine Introduction:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-Ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the tetrazole ring or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents like dichloromethane or tetrahydrofuran.
Scientific Research Applications
1-Ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex tetrazole derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials science, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The tetrazole ring can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-Ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine can be compared with other tetrazole derivatives, such as:
1-Phenyl-1H-tetrazol-5-amine: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
1-Methyl-1H-tetrazol-5-amine: Contains a methyl group instead of an ethyl group, affecting its steric and electronic characteristics.
1-Benzyl-1H-tetrazol-5-amine: Similar structure but without the trifluoromethyl substitution, leading to different biological and chemical properties.
The presence of the trifluoromethyl group in this compound makes it unique, as it imparts distinct electronic and steric effects that can influence its reactivity and interactions with biological targets.
Biological Activity
1-Ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This tetrazole-based structure has been explored for various pharmacological properties, including its interaction with specific receptors and its efficacy against certain diseases.
Biological Activity Overview
Research has indicated that compounds featuring the tetrazole moiety exhibit a range of biological activities, including hypoglycemic effects and receptor antagonism. The specific compound under consideration has shown promise in the following areas:
1. Hypoglycemic Activity
A study synthesized various tetrazole derivatives and evaluated their hypoglycemic activity. Among these, several compounds demonstrated significant effects in models of glucocorticoid-induced insulin resistance. Notably, one of the most active derivatives surpassed the effectiveness of standard treatments like Metformin and Gliclazide .
2. P2X(7) Receptor Antagonism
The compound has been evaluated for its activity at the P2X(7) receptor, which is implicated in inflammatory responses and pain pathways. Derivatives similar to this compound have shown potent antagonistic effects on both human and rat P2X(7) receptors, with ortho-substituted analogs exhibiting enhanced potency .
Table 1: Summary of Biological Activities
Case Study 1: Hypoglycemic Effects
In a comprehensive study, a series of tetrazole derivatives were synthesized and tested for their ability to lower blood glucose levels. The most promising compound displayed a significant reduction in glucose levels compared to control groups treated with standard medications. The study utilized various assays, including glucose tolerance tests and insulin sensitivity evaluations, confirming the compound's effectiveness.
Case Study 2: P2X(7) Receptor Activity
Another investigation focused on the interaction of tetrazole derivatives with the P2X(7) receptor. The study highlighted that ortho-substituted benzyl groups increased binding affinity and antagonistic activity. The findings suggested that modifications on the benzyl moiety could lead to enhanced therapeutic profiles for conditions involving chronic inflammation.
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-N-[2-(trifluoromethyl)benzyl]-1H-tetrazol-5-amine, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 2-(trifluoromethyl)benzyl chloride and 1-ethyl-1H-tetrazol-5-amine. Key steps include:
- Base Selection: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate the tetrazole amine, enhancing nucleophilicity .
- Solvent Optimization: Polar aprotic solvents like DMF or THF under reflux (60–80°C) improve reaction efficiency .
- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity. Monitoring by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) ensures progress .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR: The ethyl group (CH₂CH₃) appears as a triplet (δ ~1.3–1.5 ppm) and quartet (δ ~3.8–4.0 ppm). The trifluoromethyl (CF₃) group shows a singlet at δ ~120–125 ppm in ¹³C NMR .
- IR Spectroscopy: The tetrazole ring exhibits a strong absorption band at ~1450–1550 cm⁻¹ (C=N stretching). The CF₃ group shows peaks at ~1100–1250 cm⁻¹ (C-F stretching) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 316.12 (calculated for C₁₁H₁₂F₃N₅) .
Q. What role do the ethyl and trifluoromethyl groups play in modulating the compound’s reactivity?
Methodological Answer:
- Ethyl Group: Enhances lipophilicity and stabilizes the tetrazole ring via steric hindrance, reducing undesired side reactions (e.g., ring-opening) .
- Trifluoromethyl Group: Introduces strong electron-withdrawing effects, increasing electrophilicity at the benzyl position and directing substitution reactions .
Advanced Research Questions
Q. How can regioselectivity challenges in tetrazole functionalization be addressed during derivatization?
Methodological Answer: Regioselectivity is influenced by:
- Reagent Choice: Electrophiles (e.g., alkyl halides) preferentially attack the tetrazole’s N1 position due to higher electron density. Use of bulky bases (e.g., LDA) can shift selectivity to N2 .
- Computational Modeling: DFT calculations (e.g., Gaussian 09) predict charge distribution and transition states to guide reaction design .
Q. What computational methods are suitable for predicting the compound’s electronic properties and bioactivity?
Methodological Answer:
- Molecular Dynamics (MD): Simulates ligand-receptor interactions (e.g., with kinases) using software like GROMACS. The trifluoromethyl group’s hydrophobicity enhances binding affinity in hydrophobic pockets .
- QSAR Modeling: Correlates structural descriptors (e.g., Hammett constants for CF₃) with bioactivity data to prioritize derivatives for synthesis .
Q. How can discrepancies in thermal stability data between synthesized batches be resolved?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measures decomposition onset temperatures (Td). Variations >5°C suggest impurities; repurify via preparative HPLC .
- X-ray Crystallography: Identifies polymorphic forms (e.g., salts or hydrates) that alter stability. For example, hydrate formation reduces Td by ~20°C .
Q. What strategies mitigate contradictions in biological activity data across in vitro assays?
Methodological Answer:
- Assay Standardization: Use positive controls (e.g., staurosporine for kinase inhibition) and normalize data to cell viability (MTT assay) .
- Metabolic Stability Testing: Incubate compounds with liver microsomes to identify rapid degradation (e.g., via CYP450 enzymes), which may explain inconsistent IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
